molecular formula C17H18O5 B1674595 7,4'-Dihydroxy-2',3'-dimethoxyisoflavan CAS No. 27973-50-8

7,4'-Dihydroxy-2',3'-dimethoxyisoflavan

Cat. No.: B1674595
CAS No.: 27973-50-8
M. Wt: 302.32 g/mol
InChI Key: HHNUTZFOMIAQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sphaerosin, also known as (+/-)-sphaerosin or laxifloran, belongs to the class of organic compounds known as 3'-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C3' atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one. Thus, sphaerosin is considered to be a flavonoid lipid molecule. Sphaerosin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, sphaerosin is primarily located in the membrane (predicted from logP). Outside of the human body, sphaerosin can be found in a number of food items such as hyacinth bean, yellow wax bean, common bean, and pulses. This makes sphaerosin a potential biomarker for the consumption of these food products.

Properties

CAS No.

27973-50-8

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

3-(4-hydroxy-2,3-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C17H18O5/c1-20-16-13(5-6-14(19)17(16)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3

InChI Key

HHNUTZFOMIAQMX-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1OC)O)C2CC3=C(C=C(C=C3)O)OC2

Canonical SMILES

COC1=C(C=CC(=C1OC)O)C2CC3=C(C=C(C=C3)O)OC2

Appearance

Solid powder

melting_point

170-171°C

Key on ui other cas no.

52305-06-3

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Laxifloran;  Laxifloran, (+/-)-; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,4'-Dihydroxy-2',3'-dimethoxyisoflavan
Reactant of Route 2
7,4'-Dihydroxy-2',3'-dimethoxyisoflavan
Reactant of Route 3
7,4'-Dihydroxy-2',3'-dimethoxyisoflavan
Reactant of Route 4
7,4'-Dihydroxy-2',3'-dimethoxyisoflavan
Reactant of Route 5
7,4'-Dihydroxy-2',3'-dimethoxyisoflavan
Reactant of Route 6
7,4'-Dihydroxy-2',3'-dimethoxyisoflavan

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